molecular formula C35H28O2 B11969373 1,2,3,4,5-Pentaphenyl-pentane-1,5-dione CAS No. 567-80-6

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione

Cat. No.: B11969373
CAS No.: 567-80-6
M. Wt: 480.6 g/mol
InChI Key: SCCYGMDHAOIIGV-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione is an organic compound with the molecular formula C35H28O2 It is characterized by the presence of five phenyl groups attached to a pentane backbone, with two ketone functionalities at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate products are then subjected to further reactions to introduce the remaining phenyl groups and ketone functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentaphenyl-pentane-1,5-dione involves its interaction with various molecular targets. The compound’s ketone functionalities can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triphenyl-pentane-1,5-dione
  • 1,2,5-Triphenyl-pentane-1,5-dione
  • 3-(4-tert-Butyl-phenyl)-1,2,4,5-tetraphenyl-pentane-1,5-dione

Uniqueness

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione is unique due to the presence of five phenyl groups, which provide steric hindrance and influence its chemical reactivity. This structural feature distinguishes it from other similar compounds, making it a valuable compound for specific applications in organic synthesis and materials science.

Properties

CAS No.

567-80-6

Molecular Formula

C35H28O2

Molecular Weight

480.6 g/mol

IUPAC Name

1,2,3,4,5-pentakis-phenylpentane-1,5-dione

InChI

InChI=1S/C35H28O2/c36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(37)30-24-14-5-15-25-30/h1-25,31-33H

InChI Key

SCCYGMDHAOIIGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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